![molecular formula C19H13N3O3 B5782101 N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In material science, it has been shown to have potential applications in the development of organic light-emitting diodes and other electronic devices.
Mecanismo De Acción
The exact mechanism of action of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide in lab experiments is its versatility. It has been shown to have a wide range of potential applications in various fields of scientific research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is that its exact mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design follow-up studies.
Direcciones Futuras
There are many potential future directions for research on N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it may have potential applications in the development of new anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide can be achieved through a multi-step process. The first step involves the preparation of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then reacted with 4-aminobenzophenone to form N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide. This intermediate compound is then converted to N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide through a reaction with furfurylamine.
Propiedades
IUPAC Name |
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-7-4-12-24-16)20-15-10-8-13(9-11-15)17-21-19(25-22-17)14-5-2-1-3-6-14/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFIOIFEQTCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

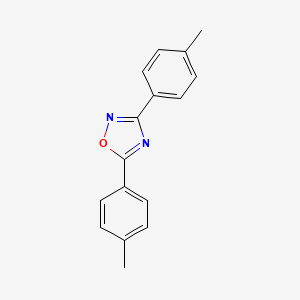
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
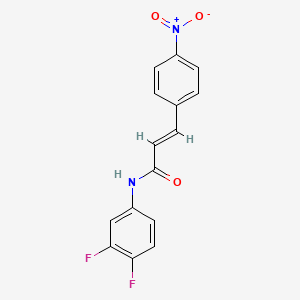
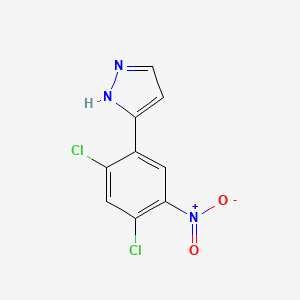
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
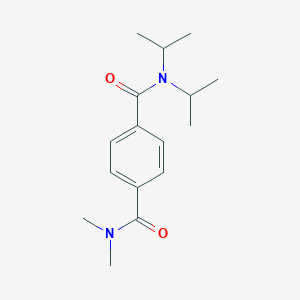
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
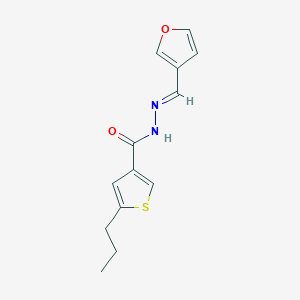
![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)

